High-Yield One-Step Synthesis
Ethyl (3-fluoro-2-pyridyl)acetate can be synthesized via a decarboxylative fluorination of diethyl (3-fluoro-2-pyridyl)malonate. This one-step process yields the target compound with high efficiency, achieving an isolated yield of 99% (1.90 g from a specific scale) as a pale-colored oil . This represents a significant improvement in atom economy and step count compared to multi-step syntheses for similar building blocks. For context, a literature procedure for the non-fluorinated ethyl 2-pyridylacetate reports a yield range of 35-40% [1], while a procedure for the chloro-analog (2-(3-chloropyridin-2-yl)acetic acid) reports an 82% yield .
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Ethyl 2-pyridylacetate: 35-40% yield [1]; 2-(3-chloropyridin-2-yl)acetic acid: 82% yield |
| Quantified Difference | Target compound yield is 2.5x higher than the 2-pyridyl analog and 1.2x higher than the 3-chloro analog. |
| Conditions | Decarboxylative fluorination reaction from the corresponding malonate precursor. |
Why This Matters
Higher synthesis yield directly reduces raw material costs and purification burden, making this route more economically viable for scale-up and procurement.
- [1] Organic Syntheses. Ethyl 2-Pyridylacetate. Org. Synth. 1953, 33, 26. View Source
